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Benzo[d]isothiazole-5-carbonitrile

Cat. No.: B13677178
M. Wt: 160.20 g/mol
InChI Key: UZGTUCACZJXESW-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-5-carbonitrile is a high-purity chemical building block designed for research and development applications. This compound features a benzisothiazole core, a privileged scaffold in medicinal chemistry, substituted with an electron-withdrawing cyano group that influences its electronic properties and reactivity. Research Applications and Value: The benzoisothiazole scaffold is of significant interest in pharmaceutical and materials research. While specific studies on this exact homologue are not readily available, closely related benzothiazole derivatives are extensively documented as key structural motifs in the development of anticancer agents . These compounds often act through mechanisms such as enzyme inhibition and receptor modulation . Furthermore, the incorporation of a cyano group is a common strategy in drug design, as seen in therapeutic agents like anastrozole and apalutamide, and is frequently employed to enhance binding affinity or to serve as an intermediate for further synthetic modification . In materials science, heterocyclic compounds containing carbonitrile groups are explored as electron-accepting units in the development of organic optoelectronic materials , including those for organic light-emitting diodes (OLEDs) and sensors . Handling and Safety: As with many research chemicals, appropriate safety precautions must be followed. Refer to the product's Safety Data Sheet (SDS) for detailed hazard and handling information. Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2S B13677178 Benzo[d]isothiazole-5-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

1,2-benzothiazole-5-carbonitrile

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H

InChI Key

UZGTUCACZJXESW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=NS2

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical and Conventional Synthetic Routes

Traditional methods for constructing the benzo[d]isothiazole scaffold typically involve the formation of the critical nitrogen-sulfur (N-S) bond from a pre-functionalized benzene (B151609) ring. These routes are characterized by their reliability and foundation in well-understood reaction mechanisms.

Multi-step cyclization represents a foundational approach, where a substituted benzene precursor already containing the requisite carbon, nitrogen, and sulfur atoms (or their precursors) is induced to form the heterocyclic ring. A plausible pathway to Benzo[d]isothiazole-5-carbonitrile would begin with a suitably substituted benzonitrile (B105546).

One such projected synthesis starts from 2-chloro-5-cyanobenzonitrile . This precursor can undergo nucleophilic aromatic substitution with a sulfur source like sodium hydrosulfide (B80085) (NaSH) to yield an intermediate, 2-mercapto-4-cyanobenzonitrile . The subsequent and final step involves an oxidative cyclization of this intermediate. Treatment with an oxidizing agent, such as chlorine or sulfuryl chloride in the presence of ammonia (B1221849), facilitates the formation of the N-S bond, closing the isothiazole (B42339) ring to yield the target compound. arkat-usa.org

Table 1: Proposed Multi-Step Synthesis of this compound

StepStarting MaterialReagentsIntermediate/ProductReaction Type
12-chloro-5-cyanobenzonitrileSodium hydrosulfide (NaSH)2-mercapto-4-cyanobenzonitrileNucleophilic Aromatic Substitution
22-mercapto-4-cyanobenzonitrileChlorine (Cl₂), Ammonia (NH₃)This compoundOxidative Cyclization

A classic reagent-driven method for the formation of aminobenzothiazoles, which can be adapted, is the Hugerschoff reaction. This approach involves the cyclization of an aryl thiourea. A variation of this reaction employs the direct treatment of an aniline (B41778) with an alkali metal thiocyanate (B1210189) and bromine.

For the synthesis of a precursor to the target compound, one could envision starting with 4-cyanoaniline . The reaction of 4-cyanoaniline with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) in a solvent like acetic acid would induce an electrophilic substitution and subsequent cyclization to form an amino-substituted benzo[d]isothiazole, such as 3-Amino-benzo[d]isothiazole-5-carbonitrile . The amino group could then be removed or converted via standard diazotization reactions if the unsubstituted parent compound is desired. This method is particularly noted for its use of simple, readily available reagents. arkat-usa.org

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies. These include one-pot reactions, metal-catalyzed transformations, and electrosynthesis, all of which offer significant advantages over classical routes.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer improved efficiency and reduced waste. A facile one-pot synthesis of benzo[d]isothiazole derivatives has been developed from ortho-mercaptoacetophenones via an intramolecular aza-Wittig reaction. arkat-usa.org

Another advanced one-pot strategy involves the reaction of ortho-haloarylamidines with elemental sulfur. arkat-usa.org A projected synthesis of this compound could therefore start with a precursor like 2-bromo-5-cyano-N-phenylbenzimidamide . Heating this starting material with elemental sulfur in a high-boiling solvent like DMF, often in the presence of a base, could facilitate a cascade of C-S and N-S bond formations to yield the final product in a single operation. arkat-usa.org

Transition metal catalysis provides powerful tools for forming bonds that are difficult to create using classical methods. Both copper and palladium catalysts have been effectively used to construct the benzo[d]isothiazole ring system.

A copper-catalyzed annulation reaction can be employed using a substrate such as 2-bromo-N-aryl-5-cyanobenzimidamide and sulfur powder. arkat-usa.org The copper(II) salt acts as a catalyst to promote the cyclization under aerobic and alkaline conditions. arkat-usa.org

Perhaps the most practical and high-yielding advanced route involves a late-stage functionalization using palladium catalysis. This strategy would first involve the synthesis of 5-bromo-benzo[d]isothiazole using established methods. The crucial step is the subsequent palladium-catalyzed cyanation of the aryl bromide. This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine (B1218219) ligand, and a cyanide source. Modern methods often use safer, non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) in place of highly toxic reagents like KCN or Zn(CN)₂. nih.govorganic-chemistry.org This cross-coupling reaction is highly versatile and tolerant of many functional groups, making it a powerful method for producing aryl nitriles. nih.govmit.edursc.org

Table 2: Proposed Palladium-Catalyzed Cyanation Route

StepStarting MaterialReagents & CatalystProductReaction Type
1Appropriate PrecursorStandard Cyclization5-bromo-benzo[d]isothiazoleRing Formation
25-bromo-benzo[d]isothiazoleK₄[Fe(CN)₆], Pd(OAc)₂, LigandThis compoundPd-catalyzed Cross-Coupling

Electrosynthesis is emerging as a powerful green chemistry tool, using electricity as a traceless reagent to drive redox reactions, thereby avoiding the need for chemical oxidants or reductants. researchgate.net An electrochemical method has been reported for the synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones via an intramolecular N-S bond formation. researchgate.netnih.gov

This protocol involves the constant-current electrolysis of a 2-mercaptobenzamide precursor in an undivided cell. nih.gov By analogy, starting with a precursor such as 4-cyano-2-mercaptobenzamide , one could potentially synthesize Benzo[d]isothiazol-3(2H)-one-5-carbonitrile . This method is notable for its high functional group tolerance and generation of H₂ as the only byproduct, representing a significant advancement in sustainable chemical synthesis. researchgate.netnih.gov While this produces the related isothiazolone, the approach highlights the potential of electrochemistry in constructing the core heterocyclic scaffold with the desired nitrile substituent.

Oxidative Cyclization Methodologies

Oxidative cyclization is a key strategy for forming the isothiazole ring fused to the benzene core. This approach typically involves the formation of a crucial sulfur-nitrogen bond through an oxidation process, which closes the ring. Various reagents and conditions have been developed to achieve this transformation, often starting from ortho-substituted benzene derivatives.

One prominent method involves the reaction of ortho-mercapto precursors. For instance, a facile one-pot synthesis can be achieved starting from readily available ortho-mercaptoacetophenones. arkat-usa.org A crucial step in this process is the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction to yield the desired benzo[d]isothiazole structure. arkat-usa.org

Metal-catalyzed reactions also play a significant role. A procedure utilizing a copper(II) salt has been reported for the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides. arkat-usa.org This annulation reaction proceeds under alkaline and aerobic conditions, using elemental sulfur in DMF. arkat-usa.org While various copper salts show good catalytic activity, the reaction yield decreases drastically in the absence of a catalyst. arkat-usa.org Another approach uses iron(III) chloride (FeCl3) to promote an oxidative radical cyclization-cyclization cascade to construct benzo-fused heterocyclic structures. semanticscholar.org

Metal-free approaches offer advantages in terms of cost and environmental impact. An efficient metal-free method for preparing benzo[d]isothiazol-3-amines has been developed, which could be adapted for other derivatives. arkat-usa.org This process starts with a nucleophilic aromatic substitution of a 2-fluorobenzonitrile (B118710) derivative with sodium sulfide. The resulting intermediate is then directly reacted with ammonia and sodium hypochlorite (B82951) (an oxidant) to furnish the benzo[d]isothiazole core. arkat-usa.org Furthermore, solvent-free oxidative cyclization of precursors like 3-aminopropenethiones using reagents such as chromium trioxide on silica (B1680970) gel represents a preparatively promising variation. thieme-connect.com

The table below summarizes various oxidative cyclization strategies.

Table 1: Oxidative Cyclization Methodologies
Starting Material Key Reagents/Catalysts Reaction Type Reference
ortho-Mercaptoacetophenones Phosphine reagent Intramolecular aza-Wittig of S-nitroso intermediate arkat-usa.org
2-Bromo-N-arylbenzimidamides Copper(II) salt, Sulfur powder, Base Copper-catalyzed aerobic annulation arkat-usa.org
2-Fluoro-benzonitrile derivative Sodium sulfide, Ammonia, Sodium hypochlorite Metal-free nucleophilic substitution and oxidative cyclization arkat-usa.org
3-Aminopropenethiones Chromium trioxide on silica gel Solvent-free oxidative cyclization thieme-connect.com
Thiol-containing precursors DMSO (as oxidant and solvent) High-temperature oxidative cyclization semanticscholar.org

Considerations for Scalability in Synthetic Protocols

Transitioning a synthetic protocol from a laboratory setting to an industrial, large-scale process introduces a distinct set of challenges. For the synthesis of this compound, several factors must be carefully evaluated to ensure the process is efficient, cost-effective, safe, and environmentally sustainable.

Key considerations for scalability include:

Cost and Availability of Materials: The starting materials and reagents must be readily available and inexpensive. uchicago.edu Syntheses that rely on costly catalysts, such as those containing precious metals, or complex, multi-step starting materials may not be economically viable on a large scale. researchgate.net

Process Efficiency and Yield: High reaction yields are paramount. This includes the yields of any necessary protection and deprotection steps. researchgate.net Reactions that are low-yielding or produce significant byproducts require costly and time-consuming purification procedures. researchgate.net

Purification Methods: Reliance on techniques like column chromatography is a major bottleneck for large-scale production. mdpi.com Ideal scalable processes result in products that can be purified through simpler methods like crystallization or distillation.

Reaction Conditions and Safety: Extreme temperatures or pressures can be difficult and expensive to implement on an industrial scale. The use of hazardous or toxic reagents also presents significant safety and handling challenges.

Environmental Impact: There is a strong industrial interest in "green chemistry." This includes minimizing waste and avoiding the use of hazardous solvents. thieme-connect.com For example, a method for a related isothiazole that avoids aprotic polar solvents like DMF is considered of considerable industrial interest because it reduces both production costs and environmental hazards. thieme-connect.com Solvent-free reaction conditions, where applicable, are highly desirable. thieme-connect.com

Chemical Reactivity and Transformation Pathways

Functional Group Interconversions of the Carbonitrile Moiety

The carbonitrile (CN) group is a versatile functional group that can participate in a variety of chemical reactions, primarily through reduction or oxidation.

Reductive Transformations

The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂/Ni). aakash.ac.inorganic-chemistry.orgyoutube.com For instance, the reduction of nitriles with lithium aluminum hydride is a standard method for synthesizing primary amines. aakash.ac.in The reaction proceeds via the formation of an intermediate imine, which is further reduced to the amine. aakash.ac.in Another method involves the use of diisobutylaluminum hydride (DIBAL-H), which can reduce nitriles to aldehydes. aakash.ac.inyoutube.com

A variety of reagents and conditions can be employed for the reduction of nitriles to primary amines, each with its own advantages. organic-chemistry.orgyoutube.com For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective for reducing a wide range of nitriles. organic-chemistry.org

Table 1: Selected Reagents for Nitrile Reduction

ReagentProductNotes
Lithium Aluminum Hydride (LiAlH₄)Primary AmineA powerful and common reducing agent for this transformation. aakash.ac.in
Catalytic Hydrogenation (H₂/Ni)Primary AmineA classic method for nitrile reduction. aakash.ac.in
Diisobutylaluminum Hydride (DIBAL-H)AldehydeAllows for the partial reduction of the nitrile to an aldehyde. aakash.ac.inyoutube.com
Diisopropylaminoborane/LiBH₄ (catalytic)Primary AmineEffective for a broad range of nitriles. organic-chemistry.org

Oxidative Transformations

The direct oxidation of the nitrile group itself is not a common transformation. However, oxidative processes can be used to synthesize nitriles from other functional groups, such as primary amines or aldehydes. For example, primary amines can be oxidized to nitriles using reagents like trichloroisocyanuric acid in the presence of TEMPO. organic-chemistry.orgresearchgate.net Similarly, aldehydes can be converted to nitriles under oxidative conditions. orgsyn.org While these methods don't directly involve the oxidation of benzo[d]isothiazole-5-carbonitrile, they highlight the general chemistry of the nitrile group.

Reactions Involving the Isothiazole (B42339) Ring System

The fused isothiazole ring in this compound is a key determinant of its chemical reactivity, participating in nucleophilic substitutions, ring-opening and-closure reactions, and electrophilic aromatic substitutions.

Nucleophilic Substitution Reactions

The isothiazole ring can undergo nucleophilic substitution reactions, with position 5 being generally more reactive than position 3. thieme-connect.com The presence of an electron-withdrawing nitrile group at the 5-position can influence the reactivity of the benzo[d]isothiazole system towards nucleophiles. In related systems like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govscholaris.caresearchgate.netthiadiazole), nucleophilic substitution of the bromine atom has been observed. researchgate.net The reactivity of the isothiazole ring is a critical aspect of its chemistry, allowing for the introduction of various functional groups. mdpi.com

Ring-Opening and Ring-Closure Reactions

The isothiazole ring can be susceptible to ring-opening under certain conditions. For example, some isothiazole derivatives undergo ring-opening upon interaction with nucleophilic and electrophilic reagents. thieme-connect.comresearchgate.net In a related benzothiazole (B30560) system, oxidative ring-opening has been observed using magnesium monoperoxyphthalate hexahydrate in alcohol solvents, leading to an acylamidobenzene sulfonate ester. scholaris.caresearchgate.net This suggests that the sulfur atom in the thiazole (B1198619) ring is susceptible to oxidation, which can precede ring cleavage. scholaris.caresearchgate.net

Conversely, ring-closure reactions are fundamental to the synthesis of the benzo[d]isothiazole scaffold itself. nih.govherts.ac.uk These methods often involve the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, 2-mercaptobenzamides can undergo oxidative dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones. nih.gov Another approach involves the reaction of chalcone (B49325) sulphonyl chlorides with diamines, leading to the formation of a fused pyrazine (B50134) ring system onto the benzo[d]isothiazole core. herts.ac.uk The synthesis of isothiazoles can also be achieved through the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. nih.gov

A novel two-step, one-pot synthesis of benzo[f] nih.govscholaris.cathiazepine 1,1-dioxides has been developed involving a visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring-expansion of the resulting azetidine. rsc.org

Electrophilic Aromatic Substitution on the Benzo Ring

The benzene ring of the benzo[d]isothiazole system can undergo electrophilic aromatic substitution. The directing effects of the fused isothiazole ring and the nitrile group will determine the position of substitution. In a related system, the reaction of anilines with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] proceeds via electrophilic substitution to form benzothiazole derivatives. nih.gov While specific studies on the electrophilic aromatic substitution of this compound are not detailed in the provided results, the general principles of electrophilic substitution on substituted benzene rings would apply.

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Derivatives of Benzo D Isothiazole 5 Carbonitrile: Synthesis and Exploration

Design and Synthesis of Novel Substituted Derivatives

The synthesis of the core benzo[d]isothiazole structure is a critical first step, and modern methods have expanded the accessibility of this scaffold. arkat-usa.org Recent advancements, particularly those developed between 2010 and 2023, have focused on various strategies, including the assembly of the isothiazole (B42339) ring onto pre-functionalized phenyl substrates. arkat-usa.org The most prevalent approaches utilize phenyl rings that are pre-functionalized with both nitrogen and sulfur atoms. arkat-usa.org

One notable method involves an N-bromosuccinimide (NBS)-induced activation of aryl tert-butyl sulfoxides, which then convert to sulfinimides, leading to benzo[d]isothiazole derivatives through a Wittig-like reaction. arkat-usa.org Another innovative approach employs a double lithiation strategy starting from thioanisole (B89551) to generate the benzo[d]isothiazole scaffold. arkat-usa.org

Once the core Benzo[d]isothiazole-5-carbonitrile is obtained, it can be further functionalized to create a library of novel derivatives. A common strategy involves the modification of functional groups attached to the heterocyclic core. For example, derivatives can be prepared by creating Schiff bases, which are synthesized from amino-substituted benzo[d]isothiazoles. nih.gov Although not all derivatives exhibit the expected biological activities, such as antiviral or antimicrobial effects, some benzo[d]isothiazole derivatives have demonstrated marked cytotoxicity against certain human cell lines, indicating their potential in other therapeutic areas. nih.gov The synthesis of these derivatives allows for the exploration of a wider chemical space and the fine-tuning of the molecule's properties. arkat-usa.org

Table 1: Synthetic Methodologies for Benzo[d]isothiazole Derivatives

Starting Material TypeKey Reagents/ProcessType of Derivative FormedReference
Aryl tert-butyl sulfoxidesN-bromosuccinimide (NBS), Wittig-like reaction3-substituted benzo[d]isothiazoles arkat-usa.org
ThioanisoleOrganolithium reagent, TMEDA (double lithiation)3-substituted benzo[d]isothiazoles arkat-usa.org
Amino-benzo[d]isothiazolesAldehydes or KetonesSchiff Base Derivatives nih.gov
2-AminobenzenethiolsCarboxylic acid derivatives (e.g., nitriles, acyl chlorides)General benzo[d]isothiazoles thieme-connect.de

Fusion with Other Heterocyclic Systems

Fusing the this compound core with other heterocyclic systems creates complex, polycyclic structures with potentially novel properties. This molecular hybridization is a key strategy in medicinal chemistry to explore new structure-activity relationships.

A compelling example is the synthesis of 5-chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. mdpi.com This compound fuses a thiazole (B1198619) ring, derived from a benzo[d]isothiazole precursor, with a xanthone (B1684191) framework. The synthesis is a multi-step process that involves building the xanthone core first, followed by the construction of the thiazole ring onto it. A key step in forming the thiazole moiety is the use of Appel's salt. mdpi.com This approach highlights how the benzo[d]isothiazole unit can be incorporated into larger, more rigid structures. The replacement of an imidazole (B134444) ring in a similar parent compound with a thiazole ring was a deliberate design choice to probe the structure-activity relationships. mdpi.com

Table 2: Examples of Fused Heterocyclic Systems

Fused System NameCore HeterocyclesSynthetic Strategy HighlightReference
5-chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrileThiazole, XanthoneSynthesis of thiazole ring using Appel's salt onto a xanthone precursor. mdpi.com
Benzo[d]imidazo[2,1-b]thiazolesImidazole, Benzothiazole (B30560)Catalyst-free microwave-assisted intramolecular cyclization in an aqueous medium. nih.gov
2H-Benzo[e] arkat-usa.orgnih.govnih.govthiadiazine 1,1-dioxideThiadiazine, Benzene (B151609)Reaction of 2-aminobenzenesulfonamide (B1663422) with trimethyl orthoacetate. researchgate.net
Benzimidazolo-benzo-15-crown-5Benzimidazole (B57391), Crown EtherReaction of formyl-functionalized crown ether with diamine pyridine (B92270) using a sulfamic acid catalyst. researchgate.net

Positional Isomerism and its Implications for Reactivity

Positional isomerism, which concerns the different placement of substituents on the benzo[d]isothiazole core, has profound implications for the molecule's reactivity and physicochemical properties. The location of the nitrile group, for example, in this compound versus its isomer, Benzo[d]isothiazole-6-carbonitrile, significantly alters the electronic landscape of the molecule. bldpharm.comamericanelements.com

The nitrile group (–C≡N) is strongly electron-withdrawing. Its position relative to the isothiazole ring's sulfur and nitrogen atoms influences the electron density distribution across the entire aromatic system. This, in turn, affects the molecule's susceptibility to electrophilic and nucleophilic attack at various positions.

Studies on analogous systems, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, reveal how substituent positioning impacts molecular structure and properties. mdpi.com In these isomers, the position of the nitro group (ortho, meta, or para) leads to different dihedral angles between the benzothiazole and phenyl rings due to varying degrees of steric hindrance. mdpi.com For the ortho-substituted derivative, the steric hindrance is significant, causing a large twist in the molecule. mdpi.com This distortion affects the crystal packing and intermolecular interactions. Such steric and electronic effects caused by the substituent's position directly influence the molecule's reactivity, accessibility of reaction sites, and its interaction with biological targets. Similarly, the placement of the carbonitrile group in benzo[d]isothiazole isomers will dictate the molecule's geometry and electronic properties, thereby governing its chemical behavior.

Table 3: Comparison of Known Benzo[d]thiazole-carbonitrile Isomers

Compound NameIUPAC NameCAS NumberPosition of Nitrile Group
This compound1,2-benzothiazole-5-carbonitrile58249-57-35
Benzo[d]thiazole-6-carbonitrile1,3-benzothiazole-6-carbonitrile58249-61-96

Structure-Reactivity Relationships in Derivatives

The inherent chemical nature of the benzo[d]isothiazole ring system, characterized by its weak basicity, makes it stable in acids but susceptible to ring-opening reactions in the presence of bases. thieme-connect.de The introduction of substituents can modulate this reactivity. For example, the addition of various aryl or alkyl groups at the 3-position can be achieved through different synthetic routes, and the nature of these substituents impacts the electronic character of the isothiazole ring. arkat-usa.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Benzo[d]isothiazole-5-carbonitrile in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide definitive information about the substitution pattern. For benzo[d]isothiazole derivatives, protons on the benzene ring typically resonate at distinct chemical shifts, allowing for their specific assignment. bldpharm.comamericanelements.com For instance, in related benzo[d]isothiazole structures, the proton signals are well-resolved, and their connectivity can be confirmed using two-dimensional techniques like COSY (Correlation Spectroscopy). bldpharm.comamericanelements.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, this includes the carbons of the fused benzene ring, the isothiazole (B42339) ring, and the nitrile functional group. The carbon of the nitrile group (C≡N) is expected to appear in a characteristic downfield region. The chemical shifts of the aromatic and heterocyclic carbons are sensitive to the electronic environment, and detailed assignments can be made with the aid of 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. bldpharm.comamericanelements.comnih.gov

Table 1: Expected NMR Data for this compound

Analysis Type Expected Features
¹H NMR Signals in the aromatic region (approx. 7.0-9.0 ppm) with specific multiplicities and coupling constants defining the proton arrangement on the benzonitrile (B105546) moiety.
¹³C NMR Distinct signals for all 8 carbon atoms, including the characteristic nitrile carbon signal (approx. 115-120 ppm) and carbons of the heterocyclic and benzene rings.
2D NMR (COSY, HSQC, HMBC) Correlation peaks confirming the H-H connectivities and C-H one-bond and multiple-bond correlations, allowing for unambiguous assignment of all ¹H and ¹³C signals. bldpharm.comamericanelements.com

Infrared (IR) Spectroscopy Application

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent and diagnostic absorption band is that of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. mdpi.combldpharm.com The spectrum also displays characteristic absorptions for the C=N stretching of the isothiazole ring and the C=C stretching vibrations within the aromatic benzene ring, usually found in the 1400-1600 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference
Nitrile (C≡N) Stretching 2220 - 2260 mdpi.combldpharm.com
Aromatic Ring (C=C) Stretching 1400 - 1600 mdpi.com
Isothiazole (C=N) Stretching ~1500 - 1650 mdpi.com
Aromatic (C-H) Stretching 3000 - 3100 mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact molecular weight, which allows for the confirmation of its elemental formula (C₈H₄N₂S). The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern, often induced by electron ionization (EI), can reveal the loss of stable neutral fragments such as HCN or sulfur-containing species, which helps to corroborate the proposed structure. For example, the mass spectrum of a related benzothiazole (B30560) acrylonitrile (B1666552) derivative showed the molecular ion peak and logical fragmentation corresponding to the loss of ethyl groups. mdpi.com

UV-Visible Spectroscopy for Electronic Structure Elucidation

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides insight into the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of its extended π-conjugated system, which encompasses both the benzothiazole core and the nitrile substituent. The absorption maxima (λ_max) are indicative of π → π* and n → π* electronic transitions. The position and intensity of these bands are influenced by the specific arrangement of the fused ring system and the electronic nature of the nitrile group. Studies on similar benzothiazole derivatives show intense absorption bands in the UV-A and near-UV regions, which are sensitive to substitution on the aromatic ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) that constitute a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized sample of this compound.

The experimentally determined percentages of C, H, N, and S are compared against the theoretically calculated values based on the molecular formula C₈H₄N₂S. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. mdpi.combldpharm.com

Table 3: Theoretical Elemental Composition of this compound (C₈H₄N₂S)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 8 96.088 59.97
Hydrogen (H) 1.008 4 4.032 2.52
Nitrogen (N) 14.007 2 28.014 17.49
Sulfur (S) 32.06 1 32.06 20.02
Total Molecular Weight 160.20 100.00

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the cited literature, the analysis of closely related structures, such as 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile, demonstrates the power of this method. mdpi.com For such a compound, X-ray analysis reveals the planarity of the heterocyclic system, the torsion angles between different parts of the molecule, and how the molecules pack together in the crystal lattice through various intermolecular forces like π-π stacking or weak hydrogen bonds. mdpi.com A similar analysis of this compound would confirm the fused ring structure and provide invaluable information on its solid-state conformation and packing arrangement, which influences its physical properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of heterocyclic compounds. Calculations are often performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and various basis sets, such as 6-311G or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

DFT calculations are instrumental in determining the optimized ground-state geometries of molecules. For derivatives of the benzo[d]isothiazole ring system, these calculations help in understanding the planarity and the precise bond lengths and angles, which are fundamental to their interaction with biological targets. researchgate.net

In a study on quinoline-appended 3-piperazin-1-yl-benzo[d]isothiazole, geometry optimization was performed using the B3LYP functional with a 6-311G basis set. researchgate.net The resulting optimized structure provides a detailed three-dimensional arrangement of the atoms. While specific bond lengths and angles for Benzo[d]isothiazole-5-carbonitrile are not provided in the searched literature, the general structural features of the benzo[d]isothiazole core are established through such studies.

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole (B30560) Derivative (Note: This data is for a related benzothiazole derivative as a representative example, not this compound.)

Parameter Bond Length (Å) Bond Angle (°)
C-S 1.7710
C-N 1.3897
C-C (benzene) 1.39-1.40
C-S-C
C-N-C

Data sourced by analogy from studies on benzothiazole derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For various benzo[d]isothiazole and benzothiazole derivatives, the HOMO is typically localized over the electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.netmdpi.com This distribution governs the charge transfer characteristics of the molecule. In studies on quinoline-containing benzo[d]isothiazole derivatives, the HOMO and LUMO energy levels were calculated to explain their antimicrobial activity, correlating the energy gap with their biological function. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Benzo[d]isothiazole Derivative

Molecule EHOMO (eV) ELUMO (eV) ΔE (eV)

Specific values for this compound are not available in the provided search results. The table structure is representative of data typically generated in such studies. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. nih.govmdpi.com These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I - A) / 2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1 / η ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor ( χ² / 2η ).

These parameters are crucial for predicting how a molecule will behave in a chemical reaction. For instance, a high electrophilicity index suggests a molecule is a good electrophile. mdpi.com

Table 3: Calculated Global Reactivity Descriptors for a Representative Benzothiazole Derivative

Parameter Value (eV)
Ionization Potential (I) -
Electron Affinity (A) -
Electronegativity (χ) -
Chemical Hardness (η) -
Chemical Softness (S) -

Specific values for this compound are not available in the provided search results. The table is representative of data from studies on related benzothiazole derivatives. nih.govmdpi.com

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack.

For benzo[d]isothiazole derivatives, MESP analysis reveals the electrostatic potential distribution around the molecule, highlighting the electronegative nitrogen and sulfur atoms as potential sites for interaction. researchgate.net These maps are crucial for understanding intermolecular interactions, such as those involved in drug-receptor binding. bohrium.com

Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule. nih.gov A scaling factor is often applied to the calculated frequencies to better match experimental data. nih.gov This analysis provides a detailed picture of the molecule's vibrational properties, which are sensitive to its structure and bonding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvents, over time. nih.gov These simulations provide insights into the conformational changes and binding stability of a ligand within a protein's active site.

For derivatives of benzo[d]isothiazole, MD simulations have been employed to explore their binding modes with therapeutic targets. For example, simulations were used to investigate the interaction between benzo[d]isothiazole derivatives and the PD-1/PD-L1 protein complex, which is a key target in cancer immunotherapy. nih.gov These studies revealed the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Similar simulations have been used to study the binding of benzo[d]isothiazole derivatives to other enzymes, like DNA GyrB, to understand their potential as inhibitors. up.ac.za

Electronic Structure Analysis and Band Gap Prediction

Comprehensive electronic structure analyses, including specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting band gap for this compound, are not detailed in the available research.

In general, computational studies on benzothiazole derivatives are performed using Density Functional Theory (DFT) to understand their electronic properties. mdpi.comresearchgate.net For instance, studies on various benzothiazole analogs show that the HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity and kinetic stability, typically falls within the range of 4.46–4.73 eV. mdpi.com A lower energy gap generally implies higher reactivity. mdpi.com DFT calculations are also employed to study polymers containing benzo[d]thiazole, where the introduction of different substituents is shown to significantly alter the band gap. nih.gov For example, adding a benzo[d]thiazole unit to a polymer chain was found to decrease the band gap substantially. nih.gov

However, without specific DFT calculations for this compound, the precise influence of the electron-withdrawing nitrile group at the 5-position on the electronic structure and band gap remains speculative. Such a substituent would be expected to modulate the electron density and orbital energies of the benzisothiazole core, but quantitative data from dedicated studies is required for a definitive analysis.

Tautomerism and Conformational Analysis

The potential for tautomerism and the specific conformational preferences of this compound have not been explicitly investigated in the available literature.

Tautomerism is a known phenomenon in related heterocyclic systems like benzazoles. nih.govencyclopedia.pub Studies on compounds such as 2-hydroxy and 2-sulfanyl-substituted benzothiazoles show a predominance of the tautomeric benzothiazolin-2-one or benzothiazoline-2-thione forms, respectively, in neutral solutions. thieme-connect.de In contrast, 2-aminobenzothiazole (B30445) exists primarily in the amino form. thieme-connect.de Annular tautomerism, involving the migration of a proton between nitrogen atoms, is also well-documented in benzotriazoles, a related bicyclic system. mdpi.com

Conformational analysis, typically performed by calculating the total energy as a function of dihedral angle rotation around key bonds, has been carried out for other benzothiazole derivatives. mdpi.com These studies identify the most stable conformers by locating energy minima. mdpi.com For this compound, a conformational analysis would likely focus on the rotation of the carbonitrile group relative to the bicyclic ring, although significant rotational freedom is not expected for this substituent.

Without dedicated computational studies for this compound, a detailed and accurate discussion of its specific tautomeric equilibria and conformational landscape is not possible.

Applications in Chemical Sciences and Advanced Materials Research

Role as Synthetic Intermediates and Synthons

Benzo[d]isothiazole-5-carbonitrile is a valuable building block, or synthon, in organic synthesis. Its structure incorporates a reactive nitrile (CN) group and an electron-deficient heterocyclic core, making it a versatile precursor for a wide array of more complex molecules. The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. This chemical reactivity allows for the introduction of diverse functional groups and the construction of new ring systems.

Chemists utilize this compound as an intermediate in the synthesis of various heterocyclic compounds and dyes. Its derivatives are foundational to creating molecules with specific biological or physical properties. For example, the core structure is a key component in the development of Schiff bases, where the benzo[d]isothiazole moiety is condensed with various aldehydes and ketones to produce compounds with potential pharmacological activities. nih.gov The inherent reactivity of the nitrile group and the ability to functionalize the benzothiazole (B30560) ring system make it a strategic starting material for constructing larger, more elaborate molecular architectures.

Development of Fluorescent Probes and Chemical Sensors

The benzo[d]isothiazole core is inherently fluorescent, a property that is highly sensitive to its chemical environment. This has led to its extensive use in the design of fluorescent probes and chemical sensors for detecting a variety of analytes, including metal ions and biologically important molecules. researchgate.net

These sensors typically operate on a "turn-on" or "turn-off" mechanism, where the fluorescence is either initiated or quenched upon binding to a specific target. The design of these probes often involves modifying the this compound scaffold with a receptor unit that selectively interacts with the analyte. This interaction causes a change in the electronic properties of the fluorophore, leading to a measurable change in the fluorescence signal.

For instance, probes based on the benzothiazole framework have been successfully developed for the sensitive and selective detection of ions such as Cu²⁺, S²⁻, Zn²⁺, and Hg²⁺. researchgate.netnih.gov These sensors can detect target ions with high specificity, even in the presence of other competing ions. nih.gov Furthermore, researchers have engineered a benzothiazole-based probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), for the selective sensing of cysteine, a crucial amino acid, achieving a remarkable 4725-fold fluorescence enhancement with a very low detection limit of 32.6 nM. rsc.org The success of these probes in biological imaging, including in living cells and organisms like zebrafish, highlights the potential of the benzo[d]isothiazole scaffold in diagnostics and biomedical research. rsc.org

Components in Organic Optoelectronic Materials

The distinct electronic characteristics of the benzo[d]isothiazole ring system, particularly its electron-accepting nature, make it a valuable component in the design of organic optoelectronic materials. These materials are central to the development of next-generation electronic devices that are lightweight, flexible, and cost-effective.

Photoluminescent Materials

The inherent fluorescence of the benzo[d]isothiazole core is the foundation for its application in photoluminescent materials. By chemically modifying the core structure, the emission color and quantum efficiency can be precisely tuned. A common strategy involves creating donor-π-bridge-acceptor-π-bridge-donor (D-π-A-π-D) type molecules, where the benzo[d]isothiazole unit serves as the electron-withdrawing acceptor (A) core. researchgate.net This molecular design facilitates efficient intramolecular charge transfer upon photoexcitation, leading to strong light emission. These materials are promising for applications in organic light-emitting diodes (OLEDs) and other display technologies.

Organic Transistors and Solar Cells

In the realm of organic electronics, the electron-deficient nature of the benzo[d]isothiazole moiety is highly advantageous. It is used as an acceptor block in the creation of donor-acceptor (D-A) conjugated polymers for organic solar cells (OSCs) and organic field-effect transistors (OFETs). These polymers are the active layer in such devices, responsible for absorbing light and transporting charge.

Research has shown that wide-bandgap polymers incorporating a difluoro-benzo[d]thiazole acceptor unit can lead to highly efficient organic solar cells. rsc.org The introduction of the electron-withdrawing benzothiazole unit helps to lower the energy levels of the polymer's molecular orbitals, which is crucial for efficient charge separation and collection at the electrode interfaces in a solar cell. rsc.org This ability to tune the electronic properties makes the benzo[d]isothiazole scaffold a key building block for the next generation of organic electronic devices.

Photosensitizers for Catalytic Processes (e.g., Hydrogen Generation)

The ability of benzo[d]isothiazole derivatives to absorb light and participate in electron transfer processes makes them candidates for use as photosensitizers in photocatalysis. A photosensitizer absorbs light energy and transfers it to another molecule, initiating a chemical reaction. This is a cornerstone of technologies aimed at converting solar energy into chemical fuels, such as hydrogen.

While research on this compound itself is specific, related structures like benzothiadiazole and thiazolo[5,4-d]thiazole (B1587360) have been incorporated into advanced materials like covalent organic frameworks (COFs) for photocatalytic hydrogen generation. researchgate.netrsc.orgrsc.orgacs.org These materials exhibit high hydrogen evolution rates under visible light irradiation. rsc.orgacs.org The electron-deficient thiazole-containing unit within the material's framework facilitates the separation of photogenerated electrons and holes, a critical step for efficient photocatalysis. researchgate.net The development of benzothiazole-derived organic photosensitizers that can absorb near-infrared (NIR) light further expands their potential, as NIR light penetrates deeper and is more abundant in the solar spectrum. rsc.org This area of research points to the promising role of benzo[d]isothiazole-based structures in developing systems for renewable energy production.

Ligand Design in Coordination Chemistry

The benzo[d]isothiazole structure contains a nitrogen atom within its heterocyclic ring that possesses a lone pair of electrons, making it an excellent coordination site for binding to metal ions. This allows this compound and its derivatives to function as ligands in coordination chemistry, forming stable complexes with various transition metals. rsc.org

The combination of multiple ligands, known as mixed-ligand complexes, can enhance the stability and selectivity of the resulting metal complex. capes.gov.br Thiazole-containing ligands have been used to synthesize cobalt (III) and ruthenium (III) complexes, which have been investigated for their biological potency. nih.gov The coordination of benzothiazole ligands to copper has also been explored to create compounds with antimicrobial properties. The nitrile group on the this compound can either remain as a non-coordinating functional group, influencing the electronic properties of the complex, or it can be chemically modified to create multidentate ligands that bind to the metal center through multiple atoms, enhancing stability. The resulting coordination compounds have potential applications in catalysis, materials science, and medicinal chemistry. rsc.org

Agrochemical Research Scaffolds

The isothiazole (B42339) ring system is a key structural motif in a number of compounds developed for agricultural applications. Its derivatives have been investigated for their ability to protect plants from various pathogens. The core benzo[d]isothiazole structure is recognized for its role in creating compounds with a range of biological activities, including those relevant to crop protection.

Research into related isothiazole derivatives has shown significant promise in developing new fungicides. For instance, certain 3,4-dichloroisothiazole derivatives are known to possess not only direct antifungal activity but also the ability to induce systemic acquired resistance (SAR) in plants. nih.gov SAR is a "plant immunization" response that provides long-lasting protection against a broad spectrum of pathogens. The activation of the salicylic (B10762653) acid pathway, a key signaling pathway in plant defense, is often implicated in this process. nih.gov

One strategy in agrochemical research is the combination of different active structural fragments to create hybrid molecules with enhanced or multiple modes of action. mdpi.com For example, the isothiazole scaffold has been combined with a thiazole (B1198619) moiety to create novel derivatives. nih.gov In one study, a synthesized isothiazole-thiazole derivative, compound 6u , demonstrated high efficacy against oomycete pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net This compound was found to significantly up-regulate the expression of the PR-1 gene, a well-known marker for the SAR pathway. nih.govresearchgate.net

While direct studies on this compound as an agrochemical scaffold are not prominent in available literature, the established fungicidal and plant-defense-inducing properties of the broader isothiazole and benzo[d]isothiazole class suggest its potential as a foundational structure for the design of new agrochemicals. nih.govresearchgate.net The nitrile group at the 5-position could serve as a site for further chemical modification to optimize activity and selectivity.

Table 1: Fungicidal Activity of Selected Isothiazole Derivatives

Compound Target Pathogen Efficacy (EC₅₀ mg L⁻¹) Reference
6u (Isothiazole-thiazole derivative) Pseudoperonospora cubensis 0.046 nih.gov
6u (Isothiazole-thiazole derivative) Phytophthora infestans 0.20 nih.gov

| 1d (N-acyl-N-arylalaninate derivative) | Alternaria brassicicola | 92% effective at 200 µg/mL | mdpi.com |

Catalysis Research

In the field of catalysis, the benzo[d]isothiazole scaffold is more frequently the target of catalytic synthesis rather than a component of the catalyst itself. The development of efficient synthetic routes to this heterocyclic system is an active area of research, often employing transition metal catalysts. arkat-usa.org These synthetic advancements are crucial as they provide access to a wider array of benzo[d]isothiazole derivatives for evaluation in various applications, including medicinal and materials chemistry. arkat-usa.org

Numerous methods have been developed that rely on catalysts to construct the benzo[d]isothiazole ring system. For example, copper (I) and copper (II) salts have proven effective in catalyzing the formation of the N-S bond crucial for creating the isothiazole ring. arkat-usa.org Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents another advanced method for assembling the benzo[d]isothiazole core. arkat-usa.org

Interestingly, research has also explored catalyst-free synthetic methods. One such approach for synthesizing 2-substituted benzothiazoles, a related class of compounds, utilizes dimethyl sulfoxide (B87167) (DMSO) not just as a solvent but also as an oxidant in a three-component reaction, avoiding the need for metal catalysts. nih.gov Another patent describes a method for synthesizing 3-aminobenzo[d]isothiazole derivatives without a catalyst, relying on an alkali and air atmosphere. google.com

The exploration of benzo[d]isothiazole derivatives as catalysts is not a widely documented area of research. However, the inherent electronic properties of the scaffold, featuring electron-rich sulfur and nitrogen atoms, could theoretically allow it to participate in catalytic cycles, perhaps as a ligand for a metal center or as an organocatalyst. The nitrile group in this compound, being an electron-withdrawing group, would modulate these electronic properties, a feature that is often exploited in the design of ligands and catalysts. Further research would be needed to explore and establish any catalytic activity of this specific compound.

Table 2: Catalysts Used in the Synthesis of Benzo[d]isothiazole and Related Derivatives

Catalyst/Reagent Reaction Type Substrates Product Class Reference
Copper (I) & (II) salts (e.g., CuI, CuCl, CuSO₄) Intramolecular N-S bond formation 2-bromo-N-arylbenzimidamides and sulfur Benzo[d]isothiazoles arkat-usa.org
[Cp*Rh(MeCN)₃][SbF₆]₂ / AgOAc Oxidative annulation Benzimidates and elemental sulfur Benzo[d]isothiazoles arkat-usa.org

Future Directions and Emerging Research Avenues

Unexplored Synthetic Pathways and Sustainable Synthesis

While established methods for constructing the benzisothiazole ring exist, future research will likely prioritize the development of more sustainable and efficient synthetic protocols. Key areas of exploration include:

Transition-Metal-Free Synthesis: A significant advancement would be the development of synthetic routes that avoid heavy or expensive transition metals. One promising approach involves the one-step reaction of aromatic aldehydes with elemental sulfur and an inorganic ammonium (B1175870) salt as the nitrogen source. google.com This method is advantageous due to its use of inexpensive and stable starting materials, operational simplicity, and compatibility with air and water. google.com Adapting this strategy for precursors of Benzo[d]isothiazole-5-carbonitrile could offer a more economical and environmentally friendly production method.

Green Chemistry Approaches: The use of green solvents and catalysts is a major trend in chemical synthesis. Research into using water or glycerol (B35011) as a solvent, coupled with catalysts like copper sulfate (B86663), has shown promise for the synthesis of benzothiazole (B30560) derivatives. Exploring ultrasonic irradiation in these aqueous systems could further enhance reaction rates and yields, aligning with the principles of green chemistry. nih.gov

C-H Activation/Functionalization Routes: Direct C-H bond functionalization has emerged as a powerful tool for constructing heterocyclic systems, as it minimizes the need for pre-functionalized starting materials. nih.gov Copper-mediated C-H functionalization strategies, for instance, have been used to construct benzo[d]isothiazol-3(2H)-ones from benzamides and elemental sulfur. nih.gov Investigating analogous intramolecular C-H amination/sulfurization pathways starting from appropriately substituted benzonitriles could represent a novel and atom-economical route to this compound.

Table 1: Emerging Sustainable Synthesis Strategies for Benzisothiazole Scaffolds

Synthetic StrategyKey FeaturesPotential Advantages for this compoundReference
Transition-Metal-Free SynthesisUses aromatic aldehydes, sulfur powder, and inorganic ammonium salts.Cost-effective, avoids toxic metal waste, simpler purification. google.com
Green Aqueous SynthesisEmploys water/glycerol as solvent, copper sulfate catalyst, and sonication.Environmentally benign, faster reaction rates, high yields. nih.gov
Intramolecular C-H FunctionalizationDirect formation of N-S bond via copper-catalyzed C-H activation.High atom economy, reduced number of synthetic steps. nih.gov

Advanced Functionalization Strategies

Beyond the synthesis of the core structure, its subsequent functionalization is critical for tuning its properties and developing new applications. For this compound, the nitrile group offers a unique electronic profile and a potential handle for further reactions, while the benzo ring presents multiple sites for modification.

Direct C-H Functionalization: This remains the most powerful strategy for derivatization. Palladium/copper co-catalyzed C-H bond functionalization allows for the direct arylation of the benzothiazole core. nih.govchemrxiv.org Applying such methods to this compound could generate novel bi-aryl structures with interesting electronic and photophysical properties. The development of room-temperature direct arylation protocols using iodo(hetero)arenes further enhances the practicality of this approach. chemrxiv.org

Nitrile Group as a Directing Group: The nitrile group itself can be leveraged to direct C-H functionalization to specific positions on the aromatic ring. While typically ortho-directing, recent developments have shown that nitrile-based templates can achieve meta-selective C-H functionalization. nih.gov Exploring this concept with the intrinsic nitrile of this compound could unlock synthetic pathways to previously inaccessible isomers.

Regioselective Functionalization: The benzisothiazole ring system has multiple C-H bonds that can be functionalized. Future work should focus on developing highly regioselective methods to control the position of new substituents. For example, C2-H functionalization of benzothiazoles can be achieved via the formation of thiazol-2-yl-phosphonium salts, which can then react with various nucleophiles. nih.gov Investigating the relative reactivity of the different C-H bonds in this compound will be crucial for the rational design of new derivatives.

Integration with Nanoscience and Hybrid Materials

The planar, aromatic structure and inherent electronic properties of the benzisothiazole scaffold make it an attractive candidate for integration into advanced materials, particularly in the realm of nanoscience.

Quantum Dots (QDs): Heterocyclic organic molecules are increasingly used to passivate the surface of or act as precursors for quantum dots, tuning their optical and electronic properties. researchgate.netnih.gov For instance, benzimidazole (B57391) derivatives have been used to synthesize fluorescent and water-stable ZnO quantum dots for sensing applications. researchgate.net Future research could explore the use of this compound as a surface ligand or precursor for creating novel QDs. The sulfur and nitrogen atoms could coordinate strongly to the surface of semiconductor nanocrystals (e.g., CdSe, ZnS), while the nitrile group could modulate the electronic interface, potentially leading to QDs with unique photoluminescence or sensing capabilities. rsc.orgresearchgate.net

Organic Electronics: Related heterocyclic structures, such as benzothiadiazole, are extensively used as acceptor units in donor-acceptor copolymers for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). google.comresearchgate.net These materials benefit from broad absorption spectra and high charge mobility. google.com this compound, with its electron-withdrawing nitrile group, could function as a novel building block for such materials. Its incorporation into conjugated polymers could lead to materials with tailored HOMO/LUMO energy levels, enhancing the performance of organic electronic devices. mdpi.com

Hybrid Nanocomposites: The development of hybrid materials that combine the properties of this compound with inorganic nanoparticles or polymers could lead to materials with enhanced thermal stability, chemical resistance, or new functionalities. researchgate.net For example, incorporating the molecule into a polymer matrix could yield films with specific optical or antimicrobial properties for advanced coatings or packaging.

Deeper Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the behavior of molecules.

Reactivity Prediction: DFT calculations can be used to determine global and local reactivity descriptors (e.g., HOMO/LUMO energies, Fukui functions, electrostatic potential maps). researchgate.netresearchgate.net Such studies on this compound would predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts for advanced functionalization. researchgate.net Comparing the calculated reactivity of the nitrile-substituted compound to the parent benzisothiazole would provide fundamental insights into the electronic influence of the -CN group.

Property Simulation: Key properties for materials science applications, such as electronic band gaps, ionization potentials, and electron affinities, can be accurately calculated using DFT and Time-Dependent DFT (TD-DFT). researchgate.netnih.gov These computational predictions are vital for pre-screening candidates for applications in organic electronics, saving significant experimental time and resources. For this compound, computational studies could predict its suitability as an electron-acceptor material in organic solar cells or as an emitter in OLEDs. researchgate.net

Mechanism Elucidation: Computational modeling can elucidate complex reaction mechanisms, such as those in C-H functionalization or cycloaddition reactions. researchgate.net Understanding the transition states and intermediates involved in the synthesis and derivatization of this compound would enable the optimization of reaction conditions for higher yields and selectivity.

Table 2: Application of Computational Methods to this compound

Computational MethodPredicted Property/InsightRelevance to Future ResearchReference
DFTReactivity descriptors (Fukui functions, MESP maps)Guides regioselective functionalization strategies. researchgate.netresearchgate.net
DFT/TD-DFTHOMO/LUMO energies, electronic band gap, absorption spectraScreens potential for use in organic electronics (OSCs, OLEDs). researchgate.netnih.gov
DFTReaction pathways and transition state analysisOptimizes synthetic routes and helps in designing new reactions. researchgate.net

Novel Applications in Non-Clinical Chemical Technologies

While benzisothiazole derivatives are known for their biological activities, exploring their use in non-clinical technologies opens up new avenues for research and commercialization.

Advanced Preservatives and Biocides: The parent compound, 1,2-benzisothiazolin-3-one (BIT), is a widely used industrial biocide in paints, adhesives, and cleaning agents. nih.gov The functionalization of the benzisothiazole core can significantly impact its antimicrobial potency. nih.gov Research into how the 5-carbonitrile substituent affects the biocidal activity and spectrum of this compound could lead to the development of new-generation preservatives with potentially different efficacy profiles or improved stability in various formulations.

Materials for Organic Electronics: As mentioned, the electronic properties of the benzisothiazole core suggest its potential in organic electronics. google.com Specifically, the electron-deficient nature imparted by the nitrile group makes this compound an interesting candidate for n-type (electron-transporting) materials in organic field-effect transistors (OFETs) or as an acceptor component in bulk-heterojunction solar cells.

Functional Dyes and Pigments: The conjugated π-system of the benzisothiazole ring suggests that its derivatives could function as specialty dyes. The nitrile group, being a strong auxochrome, can significantly influence the absorption and emission wavelengths. Synthesis and characterization of various substituted derivatives of this compound could lead to novel colorants with high thermal stability and lightfastness for applications in textiles, inks, or advanced polymer coloring.

Q & A

Q. What are the established synthetic routes for Benzo[d]isothiazole-5-carbonitrile, and how can selectivity be optimized?

this compound is synthesized via cyclization of precursor molecules, often involving catalytic acids (e.g., H2SO4 or p-toluenesulfonic acid) to promote intramolecular ring closure. Key steps include halogenation at the 5-position followed by nitrile group introduction via nucleophilic substitution or cyanation reactions. Selectivity is achieved by controlling reaction conditions:

  • Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions like over-oxidation.
  • Catalysts : Acidic catalysts (e.g., Lewis acids) enhance cyclization efficiency while minimizing byproducts .
  • Reagent stoichiometry : Precise molar ratios of halogens (e.g., Cl2, Br2) and nitrile sources (e.g., KCN, CuCN) ensure optimal substitution .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

  • NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon signals (δ ~115 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z = 160.02 for C8H4N2S).
  • X-ray crystallography : Resolves the fused isothiazole-benzene ring system and nitrile orientation .
  • IR spectroscopy : A sharp peak near 2230 cm⁻¹ confirms the C≡N stretch .

Q. What are the common reactivity pathways of the nitrile group in this compound?

The nitrile group undergoes:

  • Hydrolysis : Catalyzed by strong acids (H2SO4/H2O) or bases (NaOH/H2O2) to form carboxamides or carboxylic acids.
  • Reduction : Using LiAlH4 or H2/Pd yields primary amines.
  • Nucleophilic addition : Grignard reagents (e.g., RMgX) form ketones after hydrolysis .
    Reactivity is influenced by electronic effects from the electron-deficient isothiazole ring, which enhances nitrile electrophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

The nitrile and isothiazole moieties are critical for bioactivity. For example:

  • Antimicrobial activity : Electron-withdrawing groups (e.g., -CN) enhance binding to bacterial enzymes like dihydrofolate reductase.
  • Neuroactive potential : Substitution at the 5-position with polar groups improves blood-brain barrier penetration.
    SAR is validated via assays (e.g., MIC for antimicrobials) and computational docking to identify key interactions .

Q. What computational methods predict the electronic properties of this compound derivatives?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculate:

  • Molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential.
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites for reaction planning.
  • Excited-state dynamics : Predict absorption/emission spectra for optoelectronic applications .

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Design of Experiments (DOE) : Identifies critical variables (e.g., temperature, catalyst loading) using response surface methodology.
  • Flow chemistry : Continuous processing improves yield (reported >85% in pilot-scale trials) and reduces byproducts.
  • In situ monitoring : Raman spectroscopy tracks reaction progress in real time .

Q. How should researchers resolve contradictory data in literature regarding reaction yields or bioactivity?

  • Meta-analysis : Compare conditions across studies (e.g., solvent polarity, catalyst type). For example, yields vary with nitrile source (CuCN vs. NaCN) due to differing solubility .
  • Control experiments : Replicate methods with standardized reagents to isolate variables.
  • Machine learning : Train models on published datasets to predict optimal conditions .

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